molecular formula C12H26N2O2 B1328580 tert-Butyl (5-(ethylamino)pentyl)carbamate CAS No. 883555-11-1

tert-Butyl (5-(ethylamino)pentyl)carbamate

Cat. No. B1328580
M. Wt: 230.35 g/mol
InChI Key: HSYFFBMGEABTLW-UHFFFAOYSA-N
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Description

The compound tert-Butyl (5-(ethylamino)pentyl)carbamate is a chemical entity that appears to be an intermediate or a building block in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis and applications of structurally related tert-butyl carbamate derivatives. These derivatives are often used in the preparation of pharmaceuticals and other organic molecules due to their protective group properties and versatility in chemical reactions .

Synthesis Analysis

The synthesis of tert

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of polyamide derivatives containing tert-butyl groups, including tert-butyl (5-(ethylamino)pentyl)carbamate, highlights the use of protecting groups in complex organic synthesis. This involves selective deprotection and acylation, demonstrating the compound's utility in constructing detailed chemical structures (Pak & Hesse, 1998).
  • Research on tert-butyl derivatives emphasizes their role as intermediates in the synthesis of biologically active compounds, such as omisertinib, a medication used for certain types of cancer. This illustrates the compound's importance in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
  • Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, similar to tert-butyl (5-(ethylamino)pentyl)carbamate, have revealed their role in forming bifurcated hydrogen and halogen bonds, crucial for understanding molecular interactions (Baillargeon et al., 2017).

Applications in Organic Synthesis

  • tert-Butyl carbamate derivatives, including those similar to tert-butyl (5-(ethylamino)pentyl)carbamate, have been investigated for their potential in metalation and alkylation reactions, which are fundamental processes in organic synthesis (Sieburth, Somers, & O'hare, 1996).
  • The compound also finds application in the enantioselective synthesis of carbocyclic analogues of nucleotides, showcasing its relevance in the synthesis of biologically significant molecules (Ober, Marsch, Harms, & Carell, 2004).

Catalytic and Synthetic Applications

  • In catalysis, tert-pentyl groups, related to tert-butyl (5-(ethylamino)pentyl)carbamate, have been recognized for enhancing the enantioselectivity of certain titanium complexes in organic reactions, an insight valuable for asymmetric synthesis (Liang & Bu, 2002).
  • The Curtius rearrangement of carboxylic acids to tert-butyl carbamates demonstrates the compound's utility in creating protected amines, a key step in synthesizing a variety of organic compounds (Lebel & Leogane, 2005).

Future Directions

“tert-Butyl (5-(ethylamino)pentyl)carbamate” is a valuable tool for many experimental studies, particularly in the field of proteomics research . Its future directions may include further exploration of its applications in drug synthesis and organic chemistry.

properties

IUPAC Name

tert-butyl N-[5-(ethylamino)pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-5-13-9-7-6-8-10-14-11(15)16-12(2,3)4/h13H,5-10H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFFBMGEABTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649973
Record name tert-Butyl [5-(ethylamino)pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(ethylamino)pentyl)carbamate

CAS RN

883555-11-1
Record name 1,1-Dimethylethyl N-[5-(ethylamino)pentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883555-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-(ethylamino)pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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